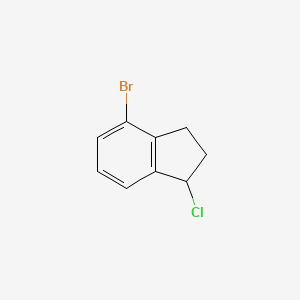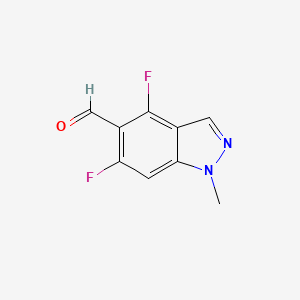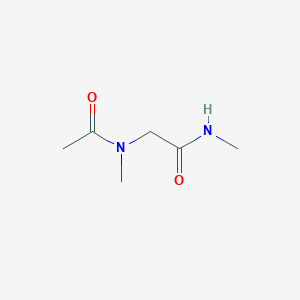
2-Chloro-3-(difluoromethoxy)benzaldehyde
Descripción general
Descripción
2-Chloro-3-(difluoromethoxy)benzaldehyde, also known as 2-CDFB, is a chemical compound with a molecular formula of C8H5ClF2O2. It is a p-difluoromethoxy substituted benzaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(difluoromethoxy)benzaldehyde consists of a benzene ring substituted with a chloro group at the 2nd position and a difluoromethoxy group at the 3rd position. The InChI code for this compound is 1S/C8H5ClF2O2/c9-6-1-2-7 (13-8 (10)11)5 (3-6)4-12/h1-4,8H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-(difluoromethoxy)benzaldehyde include a molecular weight of 206.57 g/mol. Other properties such as boiling point and density are not available for this specific compound in the search results.Aplicaciones Científicas De Investigación
1. Fungicidal Effectiveness of 2-Chloro-3-hydrazinylquinoxaline
- Application Summary: This compound has been studied for its antifungal characteristics against diverse strains of Candida and Aspergillus in vitro .
- Methods of Application: The in vivo efficacy of 2-Chloro-3-hydrazinylquinoxaline was assessed using a murine model for oral candidiasis induced by C. albicans cells ATCC 10231 .
- Results: The compound demonstrated noteworthy effectiveness when tested against various reference strains of Candida species. It exhibited heightened efficacy, particularly against Candida krusei isolates .
2. Synthesis and Application of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
3. Production of CS Gas
- Application Summary: 2-Chlorobenzaldehyde, a chlorinated derivative of benzaldehyde, is used in the production of CS gas .
- Methods of Application: It reacts with malononitrile to form CS .
- Results: The resulting CS gas is widely used in riot control and other similar applications .
4. Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Application Summary: 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
- Methods of Application: The synthesis involved a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
- Results: The resulting compound, 2,4-dichloro-3,5-difluorobenzoic acid, is a valuable intermediate for the synthesis of medicines, including antibacterials .
5. Production of CS Gas
- Application Summary: 2-Chlorobenzaldehyde, a chlorinated derivative of benzaldehyde, is used in the production of CS gas .
- Methods of Application: It reacts with malononitrile to form CS .
- Results: The resulting CS gas is widely used in riot control and other similar applications .
6. Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Application Summary: 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
- Methods of Application: The synthesis involved a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .
- Results: The resulting compound, 2,4-dichloro-3,5-difluorobenzoic acid, is a valuable intermediate for the synthesis of medicines, including antibacterials .
Safety And Hazards
The safety data sheet for a similar compound, 5-Chloro-2-(difluoromethoxy)benzaldehyde, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
2-chloro-3-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOVRQIOWWERMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(difluoromethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



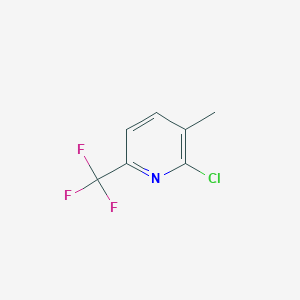
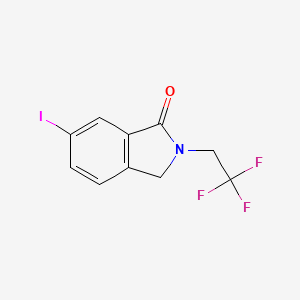
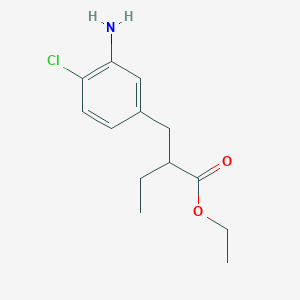
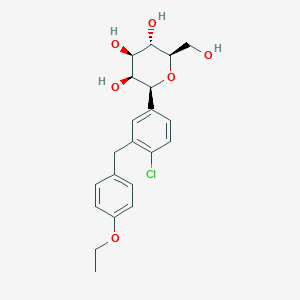
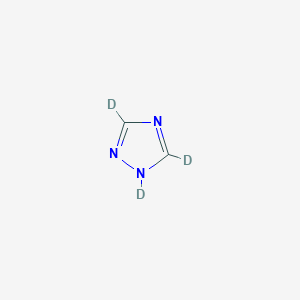
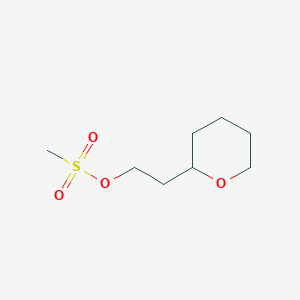
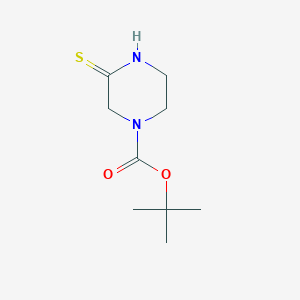
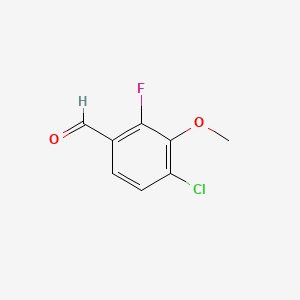
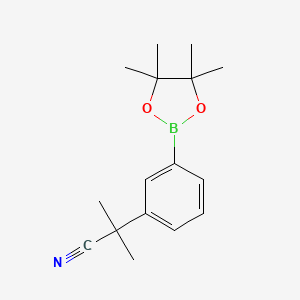
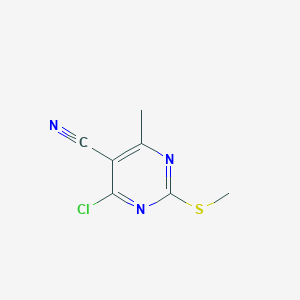
![4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine](/img/structure/B1456984.png)
